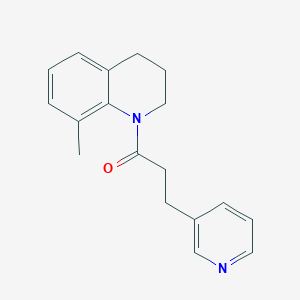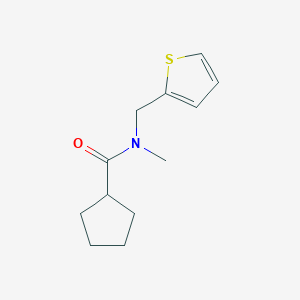![molecular formula C16H20N2O3 B7505713 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one, also known as PHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. PHP is a derivative of the widely used drug, fentanyl, and belongs to the class of synthetic opioids. In
作用机制
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one acts on the mu-opioid receptors in the brain and spinal cord, producing its analgesic effects. It also has affinity for the delta-opioid receptors, which may contribute to its antitumor activity. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a potent opioid agonist, and its effects are similar to those of fentanyl and other synthetic opioids.
Biochemical and Physiological Effects
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has effects on the gastrointestinal and cardiovascular systems, and can cause nausea, vomiting, and hypotension. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has a high potential for abuse and dependence, and can cause tolerance and withdrawal symptoms with chronic use.
实验室实验的优点和局限性
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and can be produced in large quantities. However, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has several limitations, including its potential for abuse and dependence, and its side effects on the cardiovascular and gastrointestinal systems. These limitations must be taken into account when designing experiments using 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one.
未来方向
There are several future directions for research on 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the study of the molecular mechanisms underlying 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one's analgesic and antitumor effects. Additionally, more research is needed to understand the potential risks and benefits of using 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one in the treatment of pain and addiction. Overall, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a promising compound with significant potential for further research and development.
合成方法
The synthesis of 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one involves the reaction of 4-(3-Hydroxypiperidine-1-carbonyl)benzaldehyde with pyrrolidine-2-one in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized through various studies, and the resulting 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been characterized using various analytical techniques.
科学研究应用
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to have potent analgesic properties, making it a promising candidate for the treatment of pain. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been found to have antitumor activity, and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-[4-(3-hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-3-1-9-17(11-14)16(21)12-5-7-13(8-6-12)18-10-2-4-15(18)20/h5-8,14,19H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDMEXKROPCOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


